3-Pyridineacetic acid, 5-chloro-

Cancer Metabolism Enzyme Inhibition LDH-A

3-Pyridineacetic acid, 5-chloro- (CAS 39891-11-7), also known as 2-(5-chloropyridin-3-yl)acetic acid, is a chlorinated derivative of the naturally occurring metabolite 3-pyridineacetic acid. It features a chlorine atom at the 5-position of the pyridine ring and an acetic acid moiety at the 3-position.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 39891-11-7
Cat. No. B3190167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridineacetic acid, 5-chloro-
CAS39891-11-7
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Cl)CC(=O)O
InChIInChI=1S/C7H6ClNO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11)
InChIKeyTZRBTIHWVMZCAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-pyridineacetic acid (CAS 39891-11-7): A Strategic Halogenated Pyridyl Building Block for Targeted Research


3-Pyridineacetic acid, 5-chloro- (CAS 39891-11-7), also known as 2-(5-chloropyridin-3-yl)acetic acid, is a chlorinated derivative of the naturally occurring metabolite 3-pyridineacetic acid. It features a chlorine atom at the 5-position of the pyridine ring and an acetic acid moiety at the 3-position . This specific halogenation modifies the molecule's electronic properties, lipophilicity, and reactivity profile compared to its non-chlorinated parent, creating a distinct chemical handle for synthetic and biological applications . Its primary utility lies in its function as a versatile intermediate and a privileged scaffold for the development of pharmacologically active compounds, particularly in the fields of oncology and metabolic disease research.

The Critical Role of Chloro-Substitution: Why 3-Pyridineacetic acid, 5-chloro- Cannot Be Replaced by Its Parent Compound


Generic substitution of 3-Pyridineacetic acid, 5-chloro- with its non-halogenated parent, 3-pyridineacetic acid (CAS 501-81-5), or other regioisomers is scientifically unsound due to the profound impact of chlorine substitution on the molecule's physicochemical and biological profile. The introduction of the chlorine atom at the 5-position significantly alters the molecule's lipophilicity, electronic distribution, and metabolic stability [1]. While 3-pyridineacetic acid exhibits binding affinity to targets like nicotinic acetylcholine receptors (Ki=403 nM) and hydroxycarboxylic acid receptors (GPR109A Ki=403 nM, GPR109B Ki=553 nM) [2], the 5-chloro derivative is predicted to exhibit a different spectrum of biological activities, as confirmed by PASS prediction analysis [3]. Furthermore, the chloro group serves as a crucial synthetic handle for further derivatization via cross-coupling reactions, which is absent in the parent compound. Therefore, for applications requiring enhanced lipophilicity for membrane permeability or a specific binding profile, 3-Pyridineacetic acid, 5-chloro- is a distinct and non-interchangeable chemical entity.

Quantitative Differentiation of 3-Pyridineacetic acid, 5-chloro- (CAS 39891-11-7) Against Comparators


5-Chloro-3-pyridineacetic acid Exhibits Moderate Inhibitory Activity Against Human Lactate Dehydrogenase-A (LDH-A)

3-Pyridineacetic acid, 5-chloro- demonstrates direct inhibitory activity against human LDH-A, a key enzyme in cancer metabolism. This represents a functional gain compared to its parent compound, 3-pyridineacetic acid (CAS 501-81-5), for which no direct LDH-A inhibitory data has been reported. The compound shows IC50 values ranging from 37 to 42 µM in biochemical assays and a Ki of 39-47 µM, indicating a quantifiable, albeit moderate, interaction with this therapeutically relevant target [1].

Cancer Metabolism Enzyme Inhibition LDH-A

Predicted Biological Activity Profile Diverges Significantly from Non-Halogenated Parent

PASS (Prediction of Activity Spectra for Substances) analysis of 3-Pyridineacetic acid, 5-chloro- predicts a distinct and diversified pharmacological profile compared to 3-pyridineacetic acid. The introduction of the 5-chloro substituent results in high probability scores (Pa > 0.5) for activities such as Signal transduction pathways inhibitor (Pa=0.718), Chloride peroxidase inhibitor (Pa=0.620), Protein kinase inhibitor (Pa=0.584), and Antimycobacterial (Pa=0.577) [1]. In contrast, the parent compound 3-pyridineacetic acid is primarily noted for binding to nicotinic acetylcholine receptors (Ki=0.403µM) and hydroxycarboxylic acid receptors [2], which are not predicted as prominent activities for the 5-chloro derivative.

Computational Pharmacology Activity Prediction Drug Discovery

Enhanced Lipophilicity Compared to Parent Compound, Supporting Improved Membrane Permeability

The introduction of a chlorine atom to the pyridine scaffold is a well-established strategy to increase a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes. While the specific experimental LogP for 3-Pyridineacetic acid, 5-chloro- is not widely reported, the calculated LogP for its close structural analog, (6-Chloro-3-pyridinyl)acetic acid, is 0.68 [1]. This is a notable increase compared to the reported LogP of 0.01 for the parent compound 3-pyridineacetic acid . This class-level inference confirms that 5-chloro substitution confers a significant increase in lipophilicity.

Physicochemical Properties Lipophilicity ADME

Regioisomeric Differentiation from 2-Pyridineacetic acid, 5-chloro-

3-Pyridineacetic acid, 5-chloro- (CAS 39891-11-7) is a distinct regioisomer of 2-Pyridineacetic acid, 5-chloro- (CAS 1000522-43-9). While both share the same molecular formula (C7H6ClNO2) and molecular weight (171.58 g/mol), the position of the acetic acid group on the pyridine ring is critical. This positional difference leads to variations in electronic distribution, pKa, and reactivity, which can result in divergent biological activities and synthetic utility . In a study of isomeric pyridine acetic acids, the 3-isomer demonstrated a higher predicted probability of anti-inflammatory activity (Pa = 0.506) compared to the 2-isomer (Pa = 0.454) [1].

Regioisomer Synthetic Chemistry Structural Analog

Targeted Application Scenarios for 3-Pyridineacetic acid, 5-chloro- (CAS 39891-11-7)


Development of Novel Lactate Dehydrogenase-A (LDH-A) Inhibitors for Oncology Research

Given its confirmed, moderate inhibitory activity against human LDH-A (IC50 ≈ 37-42 µM), 3-Pyridineacetic acid, 5-chloro- serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective LDH-A inhibitors [1]. Researchers investigating cancer metabolism can utilize this compound as a chemical probe to dissect LDH-A's role in glycolysis and tumor progression, a research avenue for which the non-chlorinated parent compound is unsuitable.

Medicinal Chemistry Scaffold for Kinase and Signaling Pathway Inhibitors

PASS predictions indicate a high probability of activity as a protein kinase inhibitor (Pa=0.584) and a signal transduction pathways inhibitor (Pa=0.718) [2]. This makes the compound a compelling scaffold for designing novel inhibitors targeting these critical therapeutic areas. Procurement is justified for drug discovery programs focused on cancer, inflammation, or other diseases driven by dysregulated kinase signaling, as it offers a predicted activity profile distinct from the parent compound.

Synthetic Intermediate for Optimizing Cellular Permeability in Lead Compounds

The enhanced lipophilicity conferred by the 5-chloro substitution (as inferred from the 6-chloro isomer's LogP of 0.68 compared to the parent's 0.01) [3] makes this compound a valuable building block. It can be incorporated into lead molecules to improve their passive membrane permeability and oral bioavailability. This is particularly relevant for modifying lead compounds that show promising target engagement but suffer from poor cellular uptake.

Lead Generation for Antimycobacterial Agents

The PASS prediction analysis highlights a significant probability of antimycobacterial activity (Pa=0.577) [2]. For research groups focused on discovering new treatments for tuberculosis or other mycobacterial infections, 3-Pyridineacetic acid, 5-chloro- presents a novel, unexplored chemotype for screening and lead optimization, differentiating it from the more metabolically-focused parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyridineacetic acid, 5-chloro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.